molecular formula C8H5BrN2O B1377565 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 1367950-82-0

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1377565
CAS No.: 1367950-82-0
M. Wt: 225.04 g/mol
InChI Key: MBPNCAYAHPWILN-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings It is characterized by the presence of a bromine atom at the 4-position and an aldehyde group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It interacts with these targets, leading to changes in their activity and subsequent effects on cellular functions .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the receptor results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has a significant impact on the molecular and cellular effects of cancer cells.

Biochemical Analysis

Biochemical Properties

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been found to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of effectiveness. These interactions are primarily due to the compound’s ability to bind to the active sites of these receptors, thereby preventing their normal function and signaling.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, particularly breast cancer 4T1 cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding sites of FGFRs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascades that promote cell proliferation and survival. The compound also induces changes in gene expression, particularly those involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 oxidases and transferases, which facilitate its conversion to more water-soluble metabolites for excretion . The compound’s metabolism can affect its bioavailability and therapeutic efficacy, making it essential to understand these pathways for effective drug design.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it may influence gene expression and DNA repair processes . The compound’s localization is directed by specific targeting signals and post-translational modifications that guide it to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde using bromine or a brominating agent such as N-bromosuccinimide. The reaction typically occurs under mild conditions, often in the presence of a solvent like dichloromethane or acetonitrile .

Another method involves the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, followed by bromination and formylation steps. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-1-2-10-8-6(7)3-5(4-12)11-8/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPNCAYAHPWILN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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